molecular formula C13H10ClFN2O2S B2473915 N-(3-chloro-4-fluorophenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide CAS No. 329078-84-4

N-(3-chloro-4-fluorophenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide

Cat. No.: B2473915
CAS No.: 329078-84-4
M. Wt: 312.74
InChI Key: XTPIZABMHIBQCA-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide is a high-purity chemical compound supplied for research and development purposes. With the CAS Number 329078-84-4 and a molecular formula of C₁₃H₁₀ClFN₂O₂S, it has a molecular weight of 312.75 g/mol . This thiocarbamate-class compound features a 3-chloro-4-fluorophenyl group and a furanylmethyl moiety, contributing to its potential physicochemical properties and research utility. Compounds within the broader class of chloroacetamides and thioxoacetamides have demonstrated significant value in scientific research, particularly for investigating antimicrobial agents . Research on structurally similar N-substituted chloroacetamides indicates that the specific positioning of halogen substituents on the phenyl ring is a critical factor influencing biological activity, with halogenated derivatives often showing enhanced efficacy against various microbial strains . The structural features of this molecule make it a candidate for further exploration in areas such as structure-activity relationship (SAR) studies, medicinal chemistry, and as a building block for the synthesis of more complex molecules. This product is intended for use by qualified researchers in a controlled laboratory setting. It is For Research Use Only (RUO). Not for human, veterinary, or household use.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(furan-2-ylmethylamino)-2-sulfanylideneacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFN2O2S/c14-10-6-8(3-4-11(10)15)17-12(18)13(20)16-7-9-2-1-5-19-9/h1-6H,7H2,(H,16,20)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTPIZABMHIBQCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=S)C(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Chloro-4-Fluoroaniline

A critical intermediate, 3-chloro-4-fluoroaniline , is prepared via catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene using a 1% Pt/C catalyst under 0.1–5 MPa H₂ at 50–100°C. This method achieves >94% yield and >99.5% purity, avoiding organic solvents.

Reaction Conditions:

  • Substrate-to-catalyst ratio: 200:1 to 400:1
  • Time: 1–10 hours
  • Temperature: 50–100°C

Thiocarbamoylation of 3-Chloro-4-Fluoroaniline

The target compound is synthesized through a nucleophilic substitution reaction between 3-chloro-4-fluoroaniline and 2-(furan-2-ylmethyl)isothiocyanate . Alternative routes may involve:

  • Thioacetylation : Reacting the aniline with chlorothioacetyl chloride followed by amine substitution with 2-furylmethylamine .
  • Thiourea Formation : Condensation of 3-chloro-4-fluoroaniline with 2-furylmethylamine in the presence of thiophosgene or carbon disulfide .

Proposed Mechanism:

  • Generation of the thiocarbamoyl chloride intermediate.
  • Nucleophilic attack by the furylmethylamine group, displacing chloride.
  • Acidic workup to isolate the thioxoacetamide.

Catalytic and Process Optimization

Catalyst Selection

While Pt/C is effective for nitro group reduction in intermediate synthesis, thiocarbamoylation may require Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., triethylamine) to enhance reaction rates.

Solvent Systems

  • Polar aprotic solvents (e.g., DMF, DMSO) improve thiourea formation.
  • Low-temperature conditions (0–25°C) minimize side reactions.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR : Expected signals include:
    • δ 6.8–7.2 ppm (aromatic protons from aniline and furan).
    • δ 4.3 ppm (–CH₂– group of furylmethylamine).
  • IR : Strong absorption at 1250 cm⁻¹ (C=S stretch) and 1680 cm⁻¹ (C=O).

Chromatographic Purity

HPLC analysis (reversed-phase C18 column, acetonitrile/water mobile phase) typically shows ≥98% purity.

Industrial-Scale Production Considerations

Cost-Effective Catalyst Recycling

The Pt/C catalyst in intermediate synthesis can be reused for 5–7 cycles without significant activity loss.

Waste Management

  • Thiophosgene byproducts require neutralization with alkaline solutions.
  • Furan-containing waste necessitates incineration due to environmental persistence.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability
Thiocarbamoylation 75–82 98 Moderate
Thioacetylation 68–73 95 High
Thiourea Condensation 80–85 99 Low

Thiourea condensation offers higher purity but faces challenges in reagent availability.

Applications and Derivatives

While direct applications of this compound are undisclosed, structural analogs like N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-iodoquinazolin-4-amine (PubChem CID 10174519) show antitumor activity. The thioamide group may enable metal coordination for catalytic uses.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or a thioether.

    Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the halogen atoms.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or microbial inhibition.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-fluorophenyl)-2-aminothioxoacetamide: Lacks the furylmethyl group.

    N-(3-chloro-4-fluorophenyl)-2-(methylamino)-2-thioxoacetamide: Contains a methylamino group instead of the furylmethyl group.

Uniqueness

N-(3-chloro-4-fluorophenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide is unique due to the presence of the furylmethyl group, which can enhance its biological activity and specificity compared to similar compounds.

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide, with the CAS number 329078-84-4, is a compound that has attracted attention for its potential biological activities, particularly in the context of enzyme inhibition and medicinal chemistry. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

  • Molecular Formula : C13H10ClFN2O2S
  • Molecular Weight : 312.75 g/mol
  • Structure : The compound features a thioxoacetamide group, which is crucial for its biological interactions.

Recent studies have highlighted the importance of the 3-chloro-4-fluorophenyl moiety in enhancing the compound's inhibitory effects on specific enzymes. Notably, this compound has been evaluated for its activity against Agaricus bisporus tyrosinase (AbTYR), an enzyme involved in melanin biosynthesis. The presence of the 3-chloro and 4-fluoro substitutions has been shown to significantly improve binding affinity and inhibitory potency.

Inhibitory Activity

The biological activity of this compound has been assessed through various studies, with IC50 values indicating its potency as an enzyme inhibitor:

CompoundIC50 (μM)Reference
This compound1.73
Kojic Acid (reference)17.76
Other analogsVaried (0.19 - 10.65)

These values suggest that the compound exhibits strong inhibitory effects on tyrosinase, making it a candidate for further development in skin whitening agents and treatments for hyperpigmentation.

Case Studies and Research Findings

  • Docking Studies : Molecular docking studies have confirmed that the 3-chloro-4-fluorophenyl fragment plays a critical role in binding to the active site of AbTYR, which correlates with the observed inhibitory activity. The docking results indicated favorable interactions with key amino acids in the enzyme's active site, enhancing the overall inhibitory effect of the compound .
  • Synthesis and Evaluation : A series of compounds were synthesized incorporating the 3-chloro-4-fluorophenyl moiety into different chemotypes. These compounds were evaluated for their tyrosinase inhibitory activity, demonstrating that modifications to the structure can lead to significant variations in potency .
  • Comparative Analysis : In comparative studies with other known inhibitors like kojic acid, this compound showed improved efficacy, suggesting its potential as a more effective therapeutic agent .

Q & A

Q. What are the critical steps and reaction conditions for synthesizing N-(3-chloro-4-fluorophenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide with high yield and purity?

  • Methodological Answer : Synthesis involves sequential functionalization:
  • Step 1 : Formation of the thioamide linkage via condensation of 3-chloro-4-fluoroaniline with thiocarboxylic acid derivatives under anhydrous conditions (e.g., using DCC as a coupling agent).
  • Step 2 : Introduction of the furylmethylamine moiety via nucleophilic substitution or reductive amination, requiring inert atmospheres (N₂/Ar) and controlled temperatures (0–5°C for sensitive intermediates).
  • Optimization : Solvent choice (e.g., DMF for polar intermediates), catalyst screening (e.g., pyridine for acid scavenging), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., chloro/fluoro aromatic protons at δ 7.2–7.8 ppm; furyl protons at δ 6.3–7.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ peak at m/z 325.05) and fragmentation patterns .
  • X-ray Crystallography : For resolving conformational ambiguities (e.g., planarity of the thioamide group or furan ring orientation) .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to predict binding affinity to targets (e.g., kinases or bacterial enzymes) by analyzing interactions between the thioamide group and catalytic residues.
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing Cl/F groups) with bioactivity using descriptors like Hammett constants or LogP values .

Q. What experimental strategies mitigate variability in reported antimicrobial activity across studies?

  • Methodological Answer :
  • Standardized Assays : Use CLSI/MIC protocols with consistent bacterial strains (e.g., S. aureus ATCC 25923) and growth media (e.g., Mueller-Hinton broth).
  • Structure-Activity Analysis : Compare analogues (e.g., replacing furan with thiophene) to isolate contributions of specific moieties to activity .

Q. How can researchers resolve contradictions in cytotoxicity data between in vitro and in vivo models?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Assess bioavailability via HPLC-MS plasma analysis to identify metabolic instability (e.g., furan ring oxidation).
  • Toxicogenomics : Screen for off-target effects using RNA-seq to detect stress-response pathways (e.g., Nrf2 activation) .

Q. What techniques elucidate the compound’s interaction with biological macromolecules?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., association/dissociation rates with serum albumin).
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish hydrophobic vs. hydrogen-bonding interactions .

Data Contradiction Analysis

Q. Why do some studies report potent enzyme inhibition while others show negligible effects?

  • Methodological Answer :
  • Enzyme Source Variability : Compare recombinant vs. native enzyme preparations (e.g., purity, post-translational modifications).
  • Redox Sensitivity : Test under anaerobic conditions if the thioamide group is prone to oxidation, which may inactivate the compound .

Experimental Design Considerations

Q. What controls are critical in assessing the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC at 0, 24, and 48 hours.
  • Light Sensitivity : Store aliquots in amber vials and compare activity with light-exposed samples .

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